phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate
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Overview
Description
phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the phenylsulfonyl group: This step involves sulfonylation reactions where a phenylsulfonyl chloride is reacted with the furan derivative under basic conditions.
Carbamate formation: The final step involves the reaction of the intermediate with phenyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and sulfonic acids.
Reduction: Phenylsulfides and secondary amines.
Substitution: Carbamate derivatives with various substituents.
Scientific Research Applications
phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
Phenyl (2-(furan-2-yl)ethyl)carbamate: Lacks the phenylsulfonyl group.
Phenyl (2-(phenylsulfonyl)ethyl)carbamate: Lacks the furan ring.
Phenyl (2-(furan-2-yl)-2-(methylsulfonyl)ethyl)carbamate: Contains a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate is unique due to the presence of both the furan ring and the phenylsulfonyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-19(25-15-8-3-1-4-9-15)20-14-18(17-12-7-13-24-17)26(22,23)16-10-5-2-6-11-16/h1-13,18H,14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPDZGPAMJWZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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